

2-Methoxy-5-nitrophenol: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 2-Methoxy-5-nitrophenol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-nitrophenol, also known as 5-nitroguaiacol, is a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic phenol group and an electron-withdrawing nitro group on a methoxy-substituted benzene ring, allows for a wide range of chemical transformations. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse array of complex molecules, particularly in the realm of medicinal chemistry and drug development.

This technical guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of **2-Methoxy-5-nitrophenol** as a building block. It includes detailed experimental protocols for its key reactions and highlights its utility in the synthesis of bioactive molecules that modulate important signaling pathways.

Chemical and Physical Properties

2-Methoxy-5-nitrophenol is a yellow to light brown crystalline powder.^[1] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	References
Molecular Formula	C ₇ H ₇ NO ₄	[2]
Molecular Weight	169.13 g/mol	[2]
Melting Point	103-107 °C	[1]
Boiling Point	110-112 °C at 1 mmHg	[1]
CAS Number	636-93-1	[3]
Appearance	Yellow to light brown powder	[1]
Solubility	Soluble in methanol, ethanol, acetone, and other organic solvents.[4]	

Spectroscopic Data

Spectroscopy	Data
¹³ C NMR (CDCl ₃ & DMSO-d ₆)	Peaks at various chemical shifts confirming the carbon skeleton.[5]
Mass Spectrometry (GC-MS)	Molecular ion peak (M+) at m/z 169.[6]
Infrared (IR) Spectroscopy	Characteristic peaks for O-H, C-H, C=C (aromatic), NO ₂ , and C-O functional groups.

Synthesis of 2-Methoxy-5-nitrophenol

A common method for the synthesis of **2-Methoxy-5-nitrophenol** starts from guaiacol (2-methoxyphenol). The synthesis involves a three-step process: acylation, nitration, and hydrolysis.

Experimental Protocol: Synthesis from Guaiacol

Step 1: Acylation of Guaiacol

- In a round-bottom flask, dissolve guaiacol in a suitable solvent like acetic anhydride.

- Add a catalyst, such as a few drops of concentrated sulfuric acid, to the mixture.
- Heat the reaction mixture under reflux for a specified time to form 2-methoxyphenyl acetate.
- After cooling, pour the reaction mixture into cold water to precipitate the product.
- Filter, wash with water, and dry the crude 2-methoxyphenyl acetate.

Step 2: Nitration of 2-Methoxyphenyl Acetate

- Dissolve the 2-methoxyphenyl acetate in a mixture of acetic acid and nitric acid.
- Carefully control the temperature of the reaction mixture, typically keeping it cool with an ice bath, to ensure selective nitration at the 5-position of the aromatic ring.
- Stir the reaction for a sufficient time to allow for the formation of 2-methoxy-5-nitrophenyl acetate.
- Pour the reaction mixture over crushed ice to precipitate the nitrated product.
- Filter, wash thoroughly with water to remove any residual acid, and dry the product.

Step 3: Hydrolysis of 2-Methoxy-5-nitrophenyl Acetate

- Suspend the 2-methoxy-5-nitrophenyl acetate in an aqueous solution of a base, such as sodium hydroxide.
- Heat the mixture under reflux to hydrolyze the ester group.
- After the reaction is complete, cool the solution and acidify with a mineral acid (e.g., HCl) to precipitate the **2-Methoxy-5-nitrophenol**.
- Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Key Synthetic Transformations and Applications

The reactivity of **2-Methoxy-5-nitrophenol** is centered around its two main functional groups: the phenolic hydroxyl group and the nitro group. These groups can be selectively modified to introduce a variety of other functionalities, making it a pivotal intermediate in multi-step syntheses.

O-Alkylation (Williamson Ether Synthesis)

The phenolic hydroxyl group can be readily deprotonated with a base to form a phenoxide, which then acts as a nucleophile in a Williamson ether synthesis.^{[6][7]} This reaction is fundamental for introducing various alkyl or substituted alkyl groups, which is a common strategy in the synthesis of bioactive molecules.

This protocol describes the synthesis of 1-(benzyloxy)-2-methoxy-5-nitrobenzene.

Materials:

- **2-Methoxy-5-nitrophenol**
- Benzyl bromide
- Cesium carbonate (Cs_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Water
- Brine
- Sodium sulfate (anhydrous)

Procedure:^[3]

- In a round-bottom flask, dissolve **2-Methoxy-5-nitrophenol** (54.3 g, 321 mmol) in N,N-dimethylformamide (250 mL).
- Add cesium carbonate (73 g, 223 mmol) to the solution.

- To the stirred mixture, add benzyl bromide (26.5 mL, 223 mmol).
- Stir the reaction mixture at room temperature for 24 hours.
- After 24 hours, partition the mixture between water and ethyl acetate.
- Separate the organic layer and wash it three times with water, followed by one wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
- Recrystallize the crude solid from ethyl acetate to yield the pure 1-(benzyloxy)-2-methoxy-5-nitrobenzene (56.4 g, 68% yield) as a white crystalline solid.^[3]

Quantitative Data for O-Alkylation Reactions:

Alkylating Agent	Base	Solvent	Reaction Time (h)	Temperature (°C)	Yield (%)
Benzyl bromide	CS ₂ CO ₃	DMF	24	Room Temp.	68
Ethyl bromoacetate	K ₂ CO ₃	Acetone	8	Reflux	>90 (general)
Cyclopentyl bromide	NaH	DMF	12	60	>85 (general)

Reduction of the Nitro Group

The nitro group of **2-Methoxy-5-nitrophenol** and its derivatives can be reduced to an amino group, yielding 2-methoxy-5-aminophenol derivatives. These anilines are crucial intermediates for the synthesis of a wide range of heterocyclic compounds and other functionalities. Common methods for this reduction include catalytic hydrogenation and reduction with metals in acidic media.

This protocol describes the reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst.

Materials:

- **2-Methoxy-5-nitrophenol**
- 10% Palladium on carbon (Pd/C)
- Methanol or Ethyl Acetate
- Hydrogen gas (H₂)

Procedure:

- In a hydrogenation vessel, dissolve **2-Methoxy-5-nitrophenol** in a suitable solvent like methanol or ethyl acetate.
- Add a catalytic amount of 10% Pd/C to the solution.
- Seal the vessel and purge it with hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
- Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the filter cake with the solvent used for the reaction.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-methoxy-5-aminophenol.

- The product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data for Nitro Group Reduction:

Reducing Agent	Solvent	Temperature (°C)	Time (h)	Yield (%)
H ₂ (3 atm), 10% Pd/C	Methanol/1N HCl	Room Temp.	~12	~70
SnCl ₂ ·2H ₂ O	Ethanol	Reflux	3	>90 (general)
Fe/NH ₄ Cl	Ethanol/Water	Reflux	2	>85 (general)

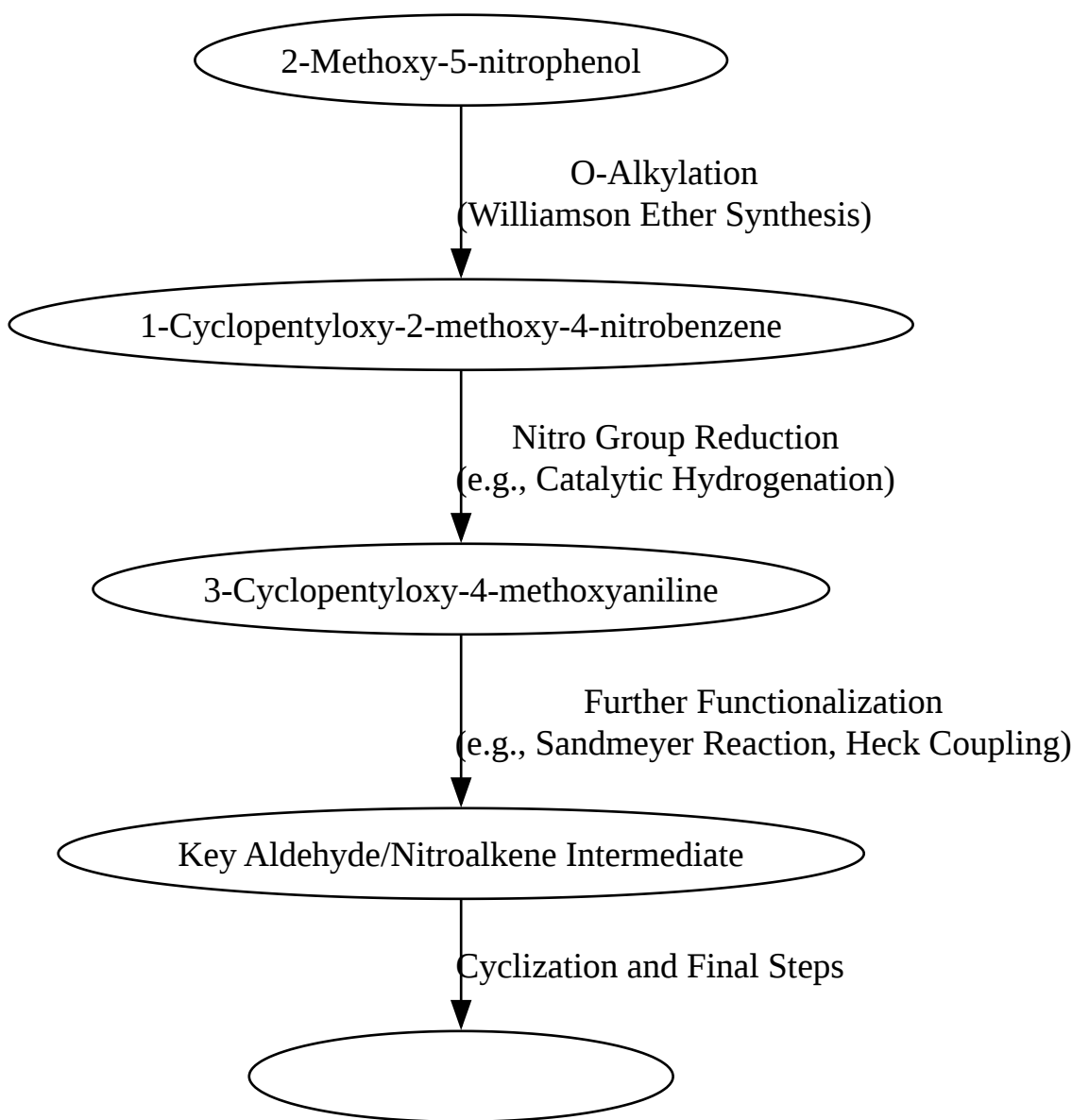
Application in the Synthesis of Bioactive Molecules

2-Methoxy-5-nitrophenol is a key starting material for the synthesis of various pharmacologically active compounds, including inhibitors of phosphodiesterase 4 (PDE4), vascular endothelial growth factor (VEGF) receptor tyrosine kinases, and analogues of the neurotransmitter GABA.^[1]

Synthesis of Rolipram Analogues (PDE4 Inhibitors)

Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, rolipram increases cAMP levels, which has been shown to have anti-inflammatory and antidepressant effects. The synthesis of rolipram and its analogues often utilizes a substituted 4-methoxyphenyl precursor, which can be derived from **2-Methoxy-5-nitrophenol**.

A key intermediate in the synthesis of rolipram is 4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one.^{[8][9]} The 3-(cyclopentyloxy)-4-methoxyphenyl moiety can be constructed starting from **2-Methoxy-5-nitrophenol** through O-alkylation with a cyclopentyl halide, followed by reduction of the nitro group and subsequent elaboration to the final pyrrolidinone structure.

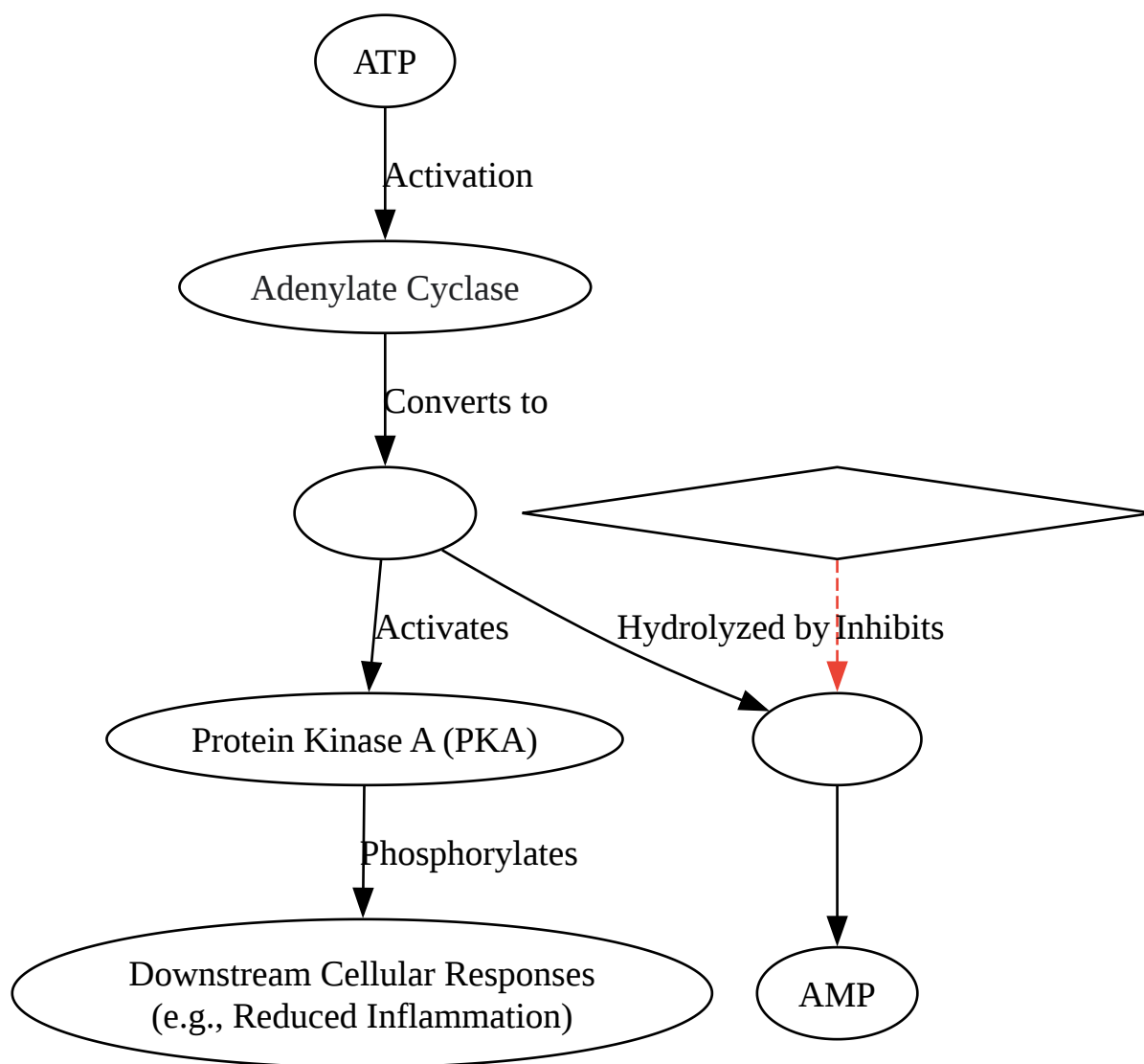


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Modulation of Signaling Pathways

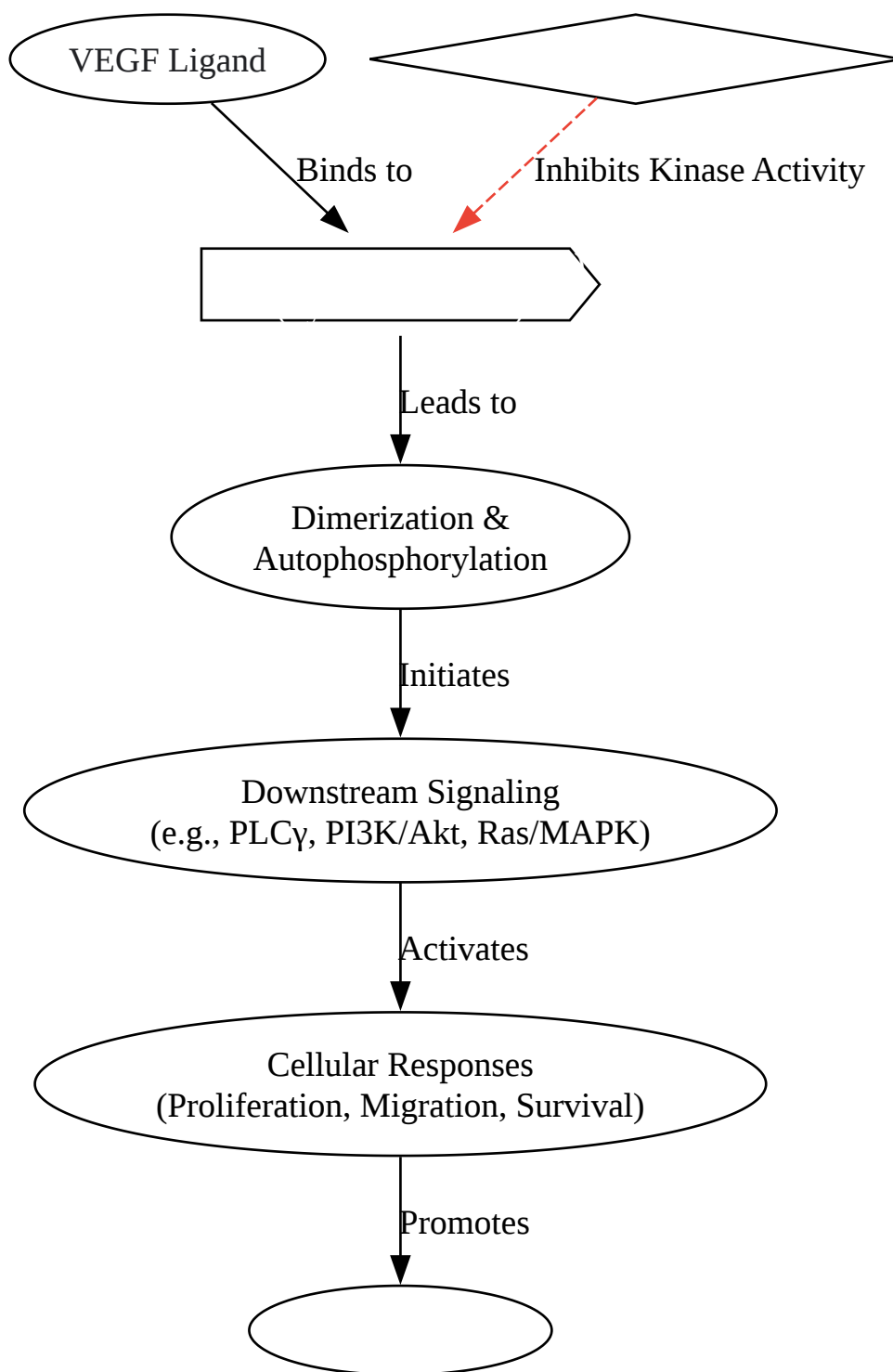
The bioactive molecules synthesized from **2-Methoxy-5-nitrophenol** often target key signaling pathways involved in various physiological and pathological processes.

PDE4 inhibitors, like rolipram, prevent the degradation of cAMP to AMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a range of cellular responses including reduced inflammation and smooth muscle relaxation.



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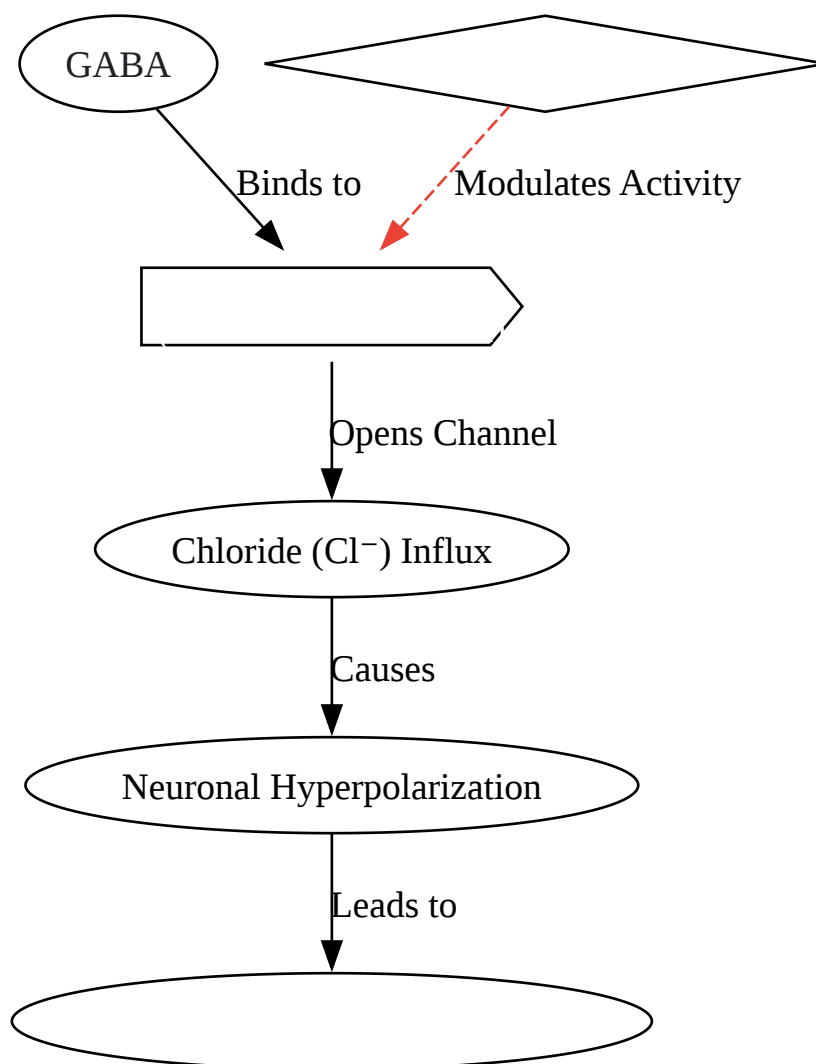
VEGF is a key regulator of angiogenesis (the formation of new blood vessels). It binds to VEGF receptors (VEGFRs), which are receptor tyrosine kinases. Upon binding, the receptors dimerize and autophosphorylate, initiating a downstream signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. Inhibitors derived from **2-Methoxy-5-nitrophenol** can block the ATP-binding site of VEGFR, thereby inhibiting its kinase activity and downstream signaling.



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GABA is the primary inhibitory neurotransmitter in the central nervous system. It binds to GABA receptors, such as the GABA_A receptor, which is a ligand-gated ion channel. Upon GABA binding, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of

negative charge hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Analogues of GABA, which can be synthesized from **2-Methoxy-5-nitrophenol** derivatives, can modulate the activity of these receptors.



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Conclusion

2-Methoxy-5-nitrophenol is a highly functionalized and synthetically tractable building block that provides access to a wide range of complex and biologically active molecules. Its utility in the construction of inhibitors for key enzymes and modulators of important receptors underscores its significance in modern drug discovery and development. The synthetic routes and protocols outlined in this guide demonstrate the versatility of this compound and provide a solid foundation for its application in the synthesis of novel chemical entities with therapeutic

potential. The strategic manipulation of its phenolic and nitro functionalities opens up a vast chemical space for exploration by researchers and scientists in the field of organic and medicinal chemistry.

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